molecular formula C7H11N3O B8499790 3-cyclopentyl-1H-1,2,4-triazol-5(4H)-one

3-cyclopentyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B8499790
M. Wt: 153.18 g/mol
InChI Key: NAZNLTZZHKLXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cyclopentyl-1H-1,2,4-triazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-triazol-5-one core substituted with a cyclopentyl group at the N3 position. The 1,2,4-triazol-5-one scaffold is widely studied due to its versatility in medicinal chemistry, often associated with anticonvulsant, antimicrobial, and anti-inflammatory activities . The cyclopentyl substituent introduces steric bulk and lipophilicity, which may enhance membrane permeability and metabolic stability compared to smaller or aromatic substituents.

Properties

Molecular Formula

C7H11N3O

Molecular Weight

153.18 g/mol

IUPAC Name

3-cyclopentyl-1,4-dihydro-1,2,4-triazol-5-one

InChI

InChI=1S/C7H11N3O/c11-7-8-6(9-10-7)5-3-1-2-4-5/h5H,1-4H2,(H2,8,9,10,11)

InChI Key

NAZNLTZZHKLXMQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NNC(=O)N2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Compound Substituents Key Properties Reference
3-Cyclopentyl-1H-1,2,4-triazol-5(4H)-one Cyclopentyl (N3) High lipophilicity, moderate solubility*
3-Ethyl-4-(4-(pentyloxy)phenyl)-... Ethyl (N3), pentyloxy (C4) LogP ≈ 3.5 (estimated), ED₅₀ = 26.9 mg/kg
4-(4-Chlorophenyl)-1-(cyclopropylmethyl)-... Chlorophenyl (C4), cyclopropylmethyl (N1) LogP ≈ 2.8, crystalline structure
3-Methoxy-4-methyl-... Methoxy (C3), methyl (N4) LogP ≈ 1.2, high solubility

*Predicted based on cyclopentyl’s aliphatic nature.

Structural and Crystallographic Insights

  • Crystal Packing : Derivatives like 1-(4-Chlorophenyl)-... form hydrogen-bonded dimers, stabilizing the lattice .
  • Steric Effects : Bulky groups (e.g., cyclopentyl) may distort the triazolone ring, affecting binding kinetics.

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